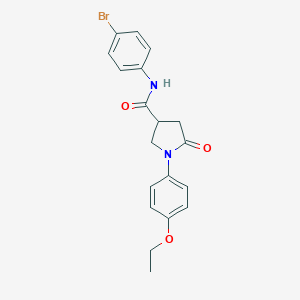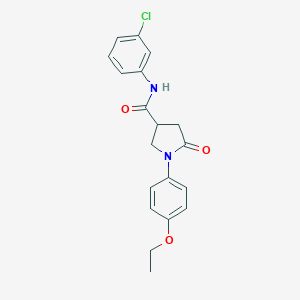![molecular formula C22H22ClF3N2O3S B297732 N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}ACETAMIDE](/img/structure/B297732.png)
N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{BICYCLO[221]HEPTAN-2-YL}-2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}ACETAMIDE is a complex organic compound that features a bicyclo[221]heptane structure, which is a common motif in organic chemistry due to its rigidity and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of bicyclo[2.2.1]heptane derivatives with sulfonamide compounds under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions, often in the presence of catalysts or under acidic/basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Applications De Recherche Scientifique
N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclo[2.2.1]heptane core structure and exhibit similar stability and reactivity.
Sulfonamide derivatives: Compounds with sulfonamide groups have comparable chemical properties and biological activities.
Uniqueness
N-{BICYCLO[2.2.1]HEPTAN-2-YL}-2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}ACETAMIDE is unique due to the combination of its bicyclo[2.2.1]heptane structure and sulfonamide functionality, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C22H22ClF3N2O3S |
|---|---|
Poids moléculaire |
486.9 g/mol |
Nom IUPAC |
2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(3-bicyclo[2.2.1]heptanyl)acetamide |
InChI |
InChI=1S/C22H22ClF3N2O3S/c23-18-9-8-16(22(24,25)26)12-20(18)28(32(30,31)17-4-2-1-3-5-17)13-21(29)27-19-11-14-6-7-15(19)10-14/h1-5,8-9,12,14-15,19H,6-7,10-11,13H2,(H,27,29) |
Clé InChI |
PAQUWSXKTPIDRV-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2NC(=O)CN(C3=C(C=CC(=C3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4 |
SMILES canonique |
C1CC2CC1CC2NC(=O)CN(C3=C(C=CC(=C3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-cyanoethyl)-N-[(5-{(E)-[1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide](/img/structure/B297653.png)
![N-(2-cyanoethyl)-N-[(5-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)methyl]methanesulfonamide](/img/structure/B297654.png)
![N-({5-[(1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B297655.png)
![2-(5-bromo-3-{[3-cyclohexyl-2-(2-naphthylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B297656.png)
![Methyl 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297657.png)
![N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297658.png)
![N-(2-chlorophenyl)-16-isopropyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297659.png)
![7-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297661.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one](/img/structure/B297662.png)
![5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297663.png)
![2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide](/img/structure/B297665.png)
![5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-2-[(3,4-dichlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297673.png)


